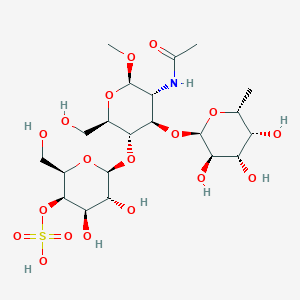

4'-SulfatedLexisXmethylglycoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4’-SulfatedLexisXmethylglycoside is a sulfated glycosaminoglycan found in various tissues of the human body. It plays a crucial role in many biological processes, including cell signaling, inflammation, and wound healing. The compound has a molecular formula of C21H37NO18S and a molecular weight of 623.58 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4’-SulfatedLexisXmethylglycoside involves multiple steps, including glycosylation and sulfation reactions. The glycosylation step typically uses a glycosyl donor and an acceptor in the presence of a catalyst.

Industrial Production Methods: Industrial production of 4’-SulfatedLexisXmethylglycoside may involve large-scale glycosylation and sulfation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4’-SulfatedLexisXmethylglycoside undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involving nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol under reflux conditions.

Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to corresponding alcohols or amines.

Substitution: Introduction of various functional groups like azides or halides.

Applications De Recherche Scientifique

4’-SulfatedLexisXmethylglycoside has diverse applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Plays a role in cell signaling and molecular recognition processes.

Medicine: Investigated for its potential as an anti-inflammatory and wound healing agent.

Industry: Utilized in the development of biomaterials and drug delivery systems.

Mécanisme D'action

The mechanism of action of 4’-SulfatedLexisXmethylglycoside involves its interaction with specific molecular targets, such as selectins and integrins, which are involved in cell adhesion and signaling pathways. The compound modulates these pathways, leading to effects on inflammation and tissue repair .

Comparaison Avec Des Composés Similaires

Heparan Sulfate: Another sulfated glycosaminoglycan with similar biological functions.

Chondroitin Sulfate: Known for its role in cartilage structure and function.

Dermatan Sulfate: Involved in skin and connective tissue integrity.

Uniqueness: 4’-SulfatedLexisXmethylglycoside is unique due to its specific sulfation pattern, which imparts distinct biological activities and interactions compared to other sulfated glycosaminoglycans .

Activité Biologique

4'-SulfatedLexisXmethylglycoside (CAS No. 386229-72-7) is a chemically modified glycoside that has garnered interest in various scientific fields due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound features a sulfate group at the 4' position of a lexisxmethylglycoside backbone. The synthesis typically involves two main steps: glycosylation and sulfation . The glycosylation step employs a glycosyl donor and an acceptor in the presence of a catalyst, followed by sulfation reactions to introduce the sulfate group.

Synthesis Steps:

- Glycosylation : Formation of the glycosidic bond using appropriate reagents.

- Sulfation : Introduction of the sulfate group, enhancing solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as proteins involved in cell signaling pathways. The sulfate modification increases binding affinity to these targets, impacting processes like inflammation and tissue repair.

Key Biological Targets:

- Selectins : Involved in cell adhesion.

- Integrins : Play a role in cell signaling.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Research Findings and Case Studies

Recent studies have explored the efficacy of this compound in various contexts:

-

Anti-inflammatory Studies :

- A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro, indicating potential for therapeutic use in inflammatory conditions.

-

Wound Healing Applications :

- In animal models, treatment with this compound accelerated wound closure compared to controls, supporting its role in enhancing tissue regeneration.

-

Antimicrobial Activity :

- Preliminary tests showed that this compound exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with other sulfated compounds is essential:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Heparan Sulfate | Anticoagulant, cell signaling | Complex structure with multiple sulfation sites |

| Chondroitin Sulfate | Cartilage support, anti-inflammatory | Primarily found in connective tissues |

| Dermatan Sulfate | Skin integrity, wound healing | Involved in skin and connective tissue health |

| This compound | Anti-inflammatory, wound healing, antimicrobial | Unique sulfation pattern enhances specific interactions |

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO18S/c1-6-11(26)12(27)14(29)20(35-6)39-18-10(22-7(2)25)19(34-3)36-9(5-24)17(18)38-21-15(30)13(28)16(8(4-23)37-21)40-41(31,32)33/h6,8-21,23-24,26-30H,4-5H2,1-3H3,(H,22,25)(H,31,32,33)/t6-,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSZNMLOCBYEJK-VDDRCQLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OS(=O)(=O)O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.